4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide
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Overview
Description
4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro and methyl group, and a thiophene ring attached via an ethenesulfonyl linkage
Preparation Methods
The synthesis of 4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluoro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated benzamide.
Ethenesulfonyl Linkage Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonyl group can be reduced to form corresponding sulfonamides.
Substitution: The fluoro group on the benzamide core can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiophene ring and ethenesulfonyl group play crucial roles in binding to the active sites of these targets, modulating their activity.
Comparison with Similar Compounds
Similar compounds include:
4-Fluoro-2-methylbenzoic acid: Shares the benzamide core but lacks the thiophene and ethenesulfonyl groups.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the benzamide core and fluoro substitution.
N-(2-thiophen-2-ylethenesulfonyl)benzamide: Similar structure but without the fluoro and methyl substitutions on the benzamide core.
The uniqueness of 4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
CAS No. |
918635-96-8 |
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Molecular Formula |
C14H12FNO3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-fluoro-2-methyl-N-(2-thiophen-2-ylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C14H12FNO3S2/c1-10-9-11(15)4-5-13(10)14(17)16-21(18,19)8-6-12-3-2-7-20-12/h2-9H,1H3,(H,16,17) |
InChI Key |
DSXBJELAZKQDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NS(=O)(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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